(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
Description
Properties
Molecular Formula |
C5H4BF3N2O2 |
|---|---|
Molecular Weight |
191.91 g/mol |
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-3(6(12)13)1-10-2-11-4/h1-2,12-13H |
InChI Key |
LOZOSZJKDACYGH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CN=C1C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Borylation Method
One of the primary synthetic approaches to (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves lithiation of a brominated pyrimidine precursor followed by quenching with a boron source.
- Procedure : A solution of 5-bromo-2-(trifluoromethyl)pyrimidine is treated with triisopropyl borate ((iPrO)3B) in tetrahydrofuran at low temperature (-78 °C). n-Butyllithium is added dropwise to generate the lithiated intermediate, which subsequently reacts with the borate ester to form the boronic acid after aqueous workup.
- Reaction Conditions : -78 °C for 2 hours under inert atmosphere (nitrogen or argon).
- Yield : Approximately 67.2% isolated yield of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid as a white solid.
- Purification : Extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration under reduced pressure.
This method is advantageous due to its straightforwardness and moderate to good yield but requires careful temperature control and handling of pyrophoric reagents.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is often employed to synthesize derivatives from (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid or to prepare the boronic acid itself from halogenated precursors.
- Catalysts Used :
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
- (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride [Pd(dppf)Cl2]
- Base :
- Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)
- Solvents :
- Mixtures of 1,4-dioxane and water or acetonitrile and water
- Temperature :
- Typically 90–100 °C under inert atmosphere (nitrogen)
- Reaction Time :
- Overnight to 2 hours depending on conditions
- Yields :
This method allows the synthesis of complex molecules incorporating the (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid moiety and is widely used for functionalization.
Alternative Synthetic Notes
- The boronic acid can also be prepared via displacement reactions and further functional group transformations, although specific examples for this compound are less documented.
- Purity of final products is typically confirmed by analytical techniques such as HPLC (>95% purity), NMR spectroscopy, and mass spectrometry.
Data Tables Summarizing Key Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation-Borylation | 5-Bromo-2-(trifluoromethyl)pyrimidine | n-Butyllithium, triisopropyl borate, THF | -78 °C, 2 h, inert atmosphere | 67.2 | Requires low temp, careful handling |
| Suzuki-Miyaura Coupling (Example 1) | (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid + aryl halide | Pd(dppf)Cl2, Cs2CO3, acetonitrile/water | 95 °C, 2 h, inert atmosphere | 57.3 | Moderate yield, aqueous-organic mix |
| Suzuki-Miyaura Coupling (Example 2) | Same as above | Pd(PPh3)4, K2CO3, 1,4-dioxane/water | 90 °C, overnight, inert atmosphere | 34.6 | Lower yield, longer reaction time |
Analysis and Discussion
- The lithiation-borylation route is a classical and efficient method to prepare (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid with good yield and relatively simple workup, but it requires handling of organolithium reagents and cryogenic conditions.
- Suzuki-Miyaura coupling reactions using palladium catalysts are versatile and enable the incorporation of the boronic acid into more complex molecules, though yields can vary significantly depending on substrates and conditions.
- The choice of base, solvent, and catalyst ligand system critically affects the reaction efficiency and product purity.
- Purification is typically achieved by flash chromatography or extraction techniques, and product characterization is essential to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted pyrimidines .
Scientific Research Applications
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Variations
The trifluoromethyl group distinguishes this compound from other pyrimidinyl boronic acids. Key structural analogs include:
Key Observations :
- Solubility : Azetidine-containing derivatives (e.g., (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid) exhibit improved aqueous solubility due to the polar heterocyclic substituent, whereas the -CF₃ group increases lipophilicity .
Biological Activity
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique trifluoromethyl group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The structural formula of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid can be represented as follows:
This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a boronic acid functional group at the 5-position. The presence of the trifluoromethyl group is significant, as it can influence the compound's lipophilicity and overall biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. It has shown moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antifungal agents like Tavaborole, indicating its potential as an antibacterial agent .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | < 10 | Lower than Tavaborole |
| Bacillus cereus | < 5 | Lower than Tavaborole |
| Candida albicans | 20 | Moderate activity |
Anti-inflammatory Activity
In addition to its antimicrobial effects, compounds related to (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid have demonstrated anti-inflammatory properties. For instance, derivatives of pyrimidine with similar substitutions have been reported to exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin .
The proposed mechanism for the antimicrobial activity of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves inhibition of specific bacterial enzymes. Studies suggest that the compound interacts with bacterial leucyl-tRNA synthetase, similar to other boron-containing compounds . This interaction hampers protein synthesis in bacteria, leading to their growth inhibition.
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the efficacy of various boronic acids, including (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, against a panel of pathogenic bacteria. The results indicated that this compound had superior activity against Bacillus cereus, with an MIC significantly lower than that of traditional antibiotics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrimidine derivatives. The results showed that compounds with trifluoromethyl substitutions exhibited notable inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for (4-(trifluoromethyl)pyrimidin-5-yl)boronic acid?
The synthesis typically involves cross-coupling reactions. A standard method starts with a halogenated pyrimidine precursor (e.g., 5-bromo-4-(trifluoromethyl)pyrimidine), which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in a solvent like 1,4-dioxane at 80–100°C . Alternative routes may utilize Suzuki-Miyaura coupling with pre-functionalized boronic ester intermediates. Purity is often verified via HPLC (retention time ~1.26–1.31 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 366 [M+H]⁺) .
Q. How is this compound characterized, and what analytical techniques are critical?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and boronic acid moiety.
- LCMS/HPLC : For purity assessment (e.g., retention time ~1.26 minutes) .
- Elemental analysis : To verify boron and fluorine content.
- FT-IR : To identify B–O and C–F stretches (~1350 cm⁻¹ for CF₃, ~3300 cm⁻¹ for B–OH).
Challenges arise from the electron-withdrawing trifluoromethyl group, which may suppress NMR signals; deuterated DMSO is often used to enhance solubility .
Q. What are the solubility and stability considerations for this boronic acid?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Stability is pH-dependent: it hydrolyzes in aqueous acidic/basic conditions. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended. For long-term use, conversion to pinacol esters improves stability .
Q. Which reactions is this boronic acid commonly used in?
Primarily in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides. For example, coupling with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate yields biaryl derivatives under Pd(OAc)₂ catalysis with K₂CO₃ as base in THF/H₂O (80°C, 12h) . The trifluoromethyl group enhances electrophilicity, requiring careful optimization of catalyst loading (typically 2–5 mol%) .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina aid in studying this compound’s interactions?
AutoDock Vina can model binding interactions in drug discovery (e.g., enzyme inhibition studies). Steps include:
- Preparation : Generate 3D structures (e.g., using Open Babel) and define binding pockets.
- Docking : Set exhaustiveness ≥8 for accurate sampling.
- Validation : Compare results with experimental IC₅₀ data.
The trifluoromethyl group’s hydrophobicity and steric effects can be analyzed for target selectivity .
Q. How to address contradictions in reaction yields or byproduct formation?
Discrepancies often arise from:
- Impure boronic acid : Use prep-HPLC or recrystallization to purify.
- Catalyst poisoning : Replace Pd(OAc)₂ with PdCl₂(dtbpf) for better stability.
- Competitive protodeboronation : Add phase-transfer agents (e.g., TBAB) to suppress side reactions.
Control experiments (e.g., varying equivalents of boronic acid from 1 to 3) and real-time LCMS monitoring are critical .
Q. What strategies optimize cross-coupling efficiency with electron-deficient partners?
Q. How is this compound applied in material science?
It functionalizes graphitic materials via radical coupling. Example protocol:
- React with AgNO₃/K₂S₂O₈ in a DCM/H₂O biphasic system.
- Characterize functionalized graphene via XPS (B 1s peak at ~191 eV) and Raman spectroscopy (D/G band ratio increase) .
Methodological Tables
Q. Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Partner Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodo-pyrimidine | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 78 | |
| 2-Bromo-aniline | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 65 |
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 15–20 | Preferred for reactions |
| MeOH | 5–10 | Limited stability |
| H₂O | <1 | Hydrolysis risk |
Q. Key Recommendations for Researchers
- Prioritize purification via column chromatography (silica gel, EtOAc/hexane) to minimize side reactions.
- For computational studies , validate docking poses with MD simulations to account for CF₃ group dynamics.
- In material functionalization , optimize radical initiator concentrations to balance grafting density and structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
